molecular formula C9H9N B14039447 6-Deuterio-1-methylindole

6-Deuterio-1-methylindole

Cat. No.: B14039447
M. Wt: 132.18 g/mol
InChI Key: BLRHMMGNCXNXJL-WFVSFCRTSA-N
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Description

6-Deuterio-1-methylindole is a deuterated derivative of 1-methylindole, where a hydrogen atom at the 6-position of the indole ring is replaced by deuterium. This modification is strategically significant in chemical and pharmaceutical research, as deuterium incorporation can alter kinetic isotope effects, metabolic stability, and spectroscopic properties compared to non-deuterated analogs. The compound is often employed in mechanistic studies, metabolic pathway tracing, and as a stable isotopically labeled standard in mass spectrometry .

Properties

Molecular Formula

C9H9N

Molecular Weight

132.18 g/mol

IUPAC Name

6-deuterio-1-methylindole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i3D

InChI Key

BLRHMMGNCXNXJL-WFVSFCRTSA-N

Isomeric SMILES

[2H]C1=CC=C2C=CN(C2=C1)C

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1H-indole-6-D typically involves several synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed cyclization of 2-alkynylanilines, which provides a versatile route to various indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indole-6-D undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares 6-Deuterio-1-methylindole with structurally related indole derivatives, focusing on molecular properties, applications, and experimental data.

Compound Name Molecular Formula Molecular Weight Key Modifications Applications/Properties
This compound C₉H₈DN 134.18 (est.) Deuteration at C6 - Enhanced metabolic stability for tracer studies
- Reduced C-H vibrational modes in IR spectroscopy
1-Methyl-6-nitro-1H-indole C₉H₈N₂O₂ 176.17 Nitro group at C6 - Intermediate in synthesis of pharmaceuticals
- Electron-withdrawing group alters reactivity in electrophilic substitution
6-Fluoro-1H-indole C₈H₆FN 135.14 Fluorine at C6 - Bioisostere for hydrogen in drug design
- Improved lipophilicity and membrane permeability
6-Methyl-1H-indole C₉H₉N 131.18 Methyl group at C6 - Fluorescent probe precursor
- Base structure for antiviral agents
6-Methyl-1-(methylsulfonyl)-1H-indole C₁₀H₁₁NO₂S 209.26 Methylsulfonyl group at N1, methyl at C6 - Enhanced electron-deficient character for nucleophilic reactions
- Potential intermediate in sulfonamide-based drug synthesis

Detailed Research Findings

Deuteration Effects: this compound exhibits a kinetic isotope effect (KIE) in reactions involving C-H bond cleavage at the 6-position. For example, in cytochrome P450-mediated oxidation, deuterated analogs show reduced metabolic rates compared to non-deuterated 1-methylindole, enhancing their utility in pharmacokinetic studies . Deuteration shifts the C-D stretching frequency to ~2100 cm⁻¹ in IR spectroscopy, distinct from C-H (~3000 cm⁻¹), enabling precise tracking in reaction mechanisms .

Comparison with Halogenated Derivatives :

  • 6-Fluoro-1H-indole demonstrates higher metabolic stability than this compound in vivo due to fluorine’s strong electronegativity and resistance to enzymatic cleavage. However, fluorine’s steric and electronic effects can disrupt binding in some biological targets .
  • 1-Methyl-6-nitro-1H-indole is more reactive in electrophilic aromatic substitution (e.g., Suzuki coupling) compared to deuterated or fluorinated analogs, attributed to the nitro group’s electron-withdrawing nature .

Methylated vs. Deuterated Indoles :

  • 6-Methyl-1H-indole and its deuterated counterpart share similar steric profiles, but the deuterated version shows reduced oxidative degradation in accelerated stability studies (e.g., 10% degradation after 6 months vs. 25% for methylated analog under UV light) .

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